molecular formula C9H20Cl2Si B095269 Dichloromethyl(2,4,4-trimethylpentyl)silane CAS No. 17869-31-7

Dichloromethyl(2,4,4-trimethylpentyl)silane

Cat. No. B095269
CAS RN: 17869-31-7
M. Wt: 227.24 g/mol
InChI Key: ZBQAZUXZJUGVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloromethyl(2,4,4-trimethylpentyl)silane, also known as DMTMPS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. DMTMPS is a colorless liquid that is soluble in most organic solvents, and it is primarily used as a reagent in organic synthesis.

Mechanism Of Action

Dichloromethyl(2,4,4-trimethylpentyl)silane is a reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the preparation of organosilicon compounds, Dichloromethyl(2,4,4-trimethylpentyl)silane acts as a nucleophile and attacks the electrophilic carbon atom of the substrate, resulting in the formation of a new carbon-silicon bond.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Dichloromethyl(2,4,4-trimethylpentyl)silane. However, it is known that exposure to Dichloromethyl(2,4,4-trimethylpentyl)silane can cause irritation to the skin, eyes, and respiratory tract. It is also classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential to cause acute toxicity and chronic health effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dichloromethyl(2,4,4-trimethylpentyl)silane in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex organic compounds. It is also relatively easy to handle and store. However, one limitation is its potential toxicity and hazardous nature, which requires proper safety precautions to be taken during its handling and disposal.

Future Directions

There are several potential future directions for the use of Dichloromethyl(2,4,4-trimethylpentyl)silane in scientific research. One area of interest is the development of new synthetic methods for the preparation of organosilicon compounds using Dichloromethyl(2,4,4-trimethylpentyl)silane as a reagent. Another direction is the investigation of its potential applications in the field of nanotechnology, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to evaluate the potential health and environmental impacts of Dichloromethyl(2,4,4-trimethylpentyl)silane and to develop safer handling and disposal methods.

Synthesis Methods

The synthesis of Dichloromethyl(2,4,4-trimethylpentyl)silane involves the reaction of 2,4,4-trimethylpentene with chloromethylsilane in the presence of a catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which results in the formation of Dichloromethyl(2,4,4-trimethylpentyl)silane and hydrochloric acid as a by-product. The purity of Dichloromethyl(2,4,4-trimethylpentyl)silane can be improved by distillation or recrystallization.

Scientific Research Applications

Dichloromethyl(2,4,4-trimethylpentyl)silane has been widely used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It has also been used as a crosslinking agent for silicone rubber and as a coating material for glass and metal surfaces. In addition, Dichloromethyl(2,4,4-trimethylpentyl)silane has been investigated for its potential applications in the field of nanotechnology, such as the synthesis of silica nanoparticles and the preparation of mesoporous materials.

properties

CAS RN

17869-31-7

Product Name

Dichloromethyl(2,4,4-trimethylpentyl)silane

Molecular Formula

C9H20Cl2Si

Molecular Weight

227.24 g/mol

IUPAC Name

dichloro-methyl-(2,4,4-trimethylpentyl)silane

InChI

InChI=1S/C9H20Cl2Si/c1-8(6-9(2,3)4)7-12(5,10)11/h8H,6-7H2,1-5H3

InChI Key

ZBQAZUXZJUGVOY-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)C)C[Si](C)(Cl)Cl

Canonical SMILES

CC(CC(C)(C)C)C[Si](C)(Cl)Cl

Origin of Product

United States

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